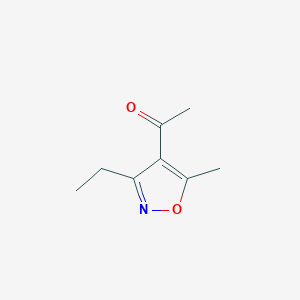

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography. For example, the crystal structure of a related compound, 1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, was determined to be monoclinic with specific bond lengths and angles indicating a nearly coplanar configuration of certain atoms within the molecule . These structural details are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds like 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one can be inferred from related studies. For instance, the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane involved a reaction with 2-naphthol to obtain a novel bridged tetra(phenol) compound . This suggests that the oxazolyl moiety can participate in further chemical transformations, potentially leading to a wide range of derivatives with varied properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often determined through a combination of experimental and theoretical methods. Theoretical studies, such as the one conducted on 3-ethyl-4-(3-acetoxy-4-methoxy-benzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, provide insights into the compound's optimized structure, NMR isotropic shift values, IR absorption frequencies, thermodynamic parameters, and electronic properties . These properties are essential for predicting the behavior of the compound under different conditions and for designing new materials with desired characteristics.

Safety And Hazards

Future Directions

Oxazole derivatives, such as “1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry3. Future research may focus on the synthesis of various oxazole derivatives and screening them for their various biological activities3.

Please note that this analysis is based on the available literature and may not be comprehensive. For more detailed information, further research and experimentation would be necessary.

properties

IUPAC Name |

1-(3-ethyl-5-methyl-1,2-oxazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-4-7-8(5(2)10)6(3)11-9-7/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFQPAPZRAPACK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.